2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazol-4-amine is a fluorinated organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoroethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne containing the trifluoroethyl group in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands to facilitate coupling reactions.
Major Products Formed
Substitution Products: Various substituted triazoles with different functional groups.
Oxidation and Reduction Products: Oxidized or reduced forms of the triazole ring.
Coupling Products: Larger molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A fluorinated alcohol with similar trifluoroethyl group but different functional properties.
2,2,2-Trifluoroethylamine: An amine with a trifluoroethyl group, used in various chemical syntheses.
2,2,2-Trifluoroethyl formate: An ester with a trifluoroethyl group, used as a reagent in organic synthesis.
Uniqueness
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazol-4-amine is unique due to its combination of the trifluoroethyl group and the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in diverse applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the triazole ring provides a versatile platform for further functionalization and interaction with biological targets.
Properties
CAS No. |
1368351-67-0 |
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Molecular Formula |
C4H5F3N4 |
Molecular Weight |
166.10 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)triazol-4-amine |
InChI |
InChI=1S/C4H5F3N4/c5-4(6,7)2-11-9-1-3(8)10-11/h1H,2H2,(H2,8,10) |
InChI Key |
QFLIWZHBWVYFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1N)CC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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